2,3,3-Trimethylhexane

fuel additive octane number combustion kinetics

Researchers requiring precise GC retention time markers face isomer co-elution issues. 2,3,3-Trimethylhexane (CAS 16747-28-7) provides: • Distinct Kovats RI 839 on DB-1 column, separating from n-nonane (RI 900) • Henry's Law constant 1.4×10⁻⁶ mol/(m³·Pa) for accurate environmental fate modeling • RON superior to n-nonane for fuel blending studies Stable supply for global shipping.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 16747-28-7
Cat. No. B092883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylhexane
CAS16747-28-7
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(C)C
InChIInChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3
InChIKeyDJYSEQMMCZAKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylhexane Physical Properties & Baseline


2,3,3-Trimethylhexane (CAS 16747-28-7) is a C9 branched alkane isomer of nonane, characterized by a six-carbon backbone with three methyl substituents at the 2-, 3-, and 3- positions [1]. This branching configuration yields distinct thermophysical properties: a boiling point of 137.9°C (410.9 K) at 760 mmHg, density of 0.722 g/cm³, flash point of 27.7°C, and refractive index of approximately 1.406–1.412 [2][3]. The compound serves as a reference standard in gas chromatography, a component in fuel blending research, and a model branched hydrocarbon in combustion kinetics and physical property studies [4].

GC reference standard Calibration and isomer identification in petrochemical and environmental analysis
Combustion kinetics model Branched alkane surrogate for studying ignition delay and radical formation pathways
Fuel blending research High-octane component evaluation in surrogate gasoline formulations

2,3,3-Trimethylhexane: C9 Isomer Differentiation


Within the C9 alkane isomer family, substitution of 2,3,3-trimethylhexane with structurally distinct analogs such as n-nonane (linear) or 2,2,5-trimethylhexane (differently branched) introduces measurable deviations in critical performance parameters including boiling point, octane rating, chromatographic retention behavior, and volatility . These differences arise directly from variations in molecular branching patterns, which govern intermolecular interactions, combustion kinetics, and gas-phase partitioning. The quantitative evidence presented in Section 3 establishes that selecting a specific isomer is not a matter of interchangeability but a necessary optimization for applications ranging from analytical calibration to fuel formulation and environmental fate modeling [1].

!
n-Nonane (linear C9) Linear structure results in lower octane rating, higher boiling point, different GC retention index, and higher Henry’s law constant; not interchangeable for combustion, chromatographic, or environmental fate studies.
!
2,2,5-Trimethylhexane (positional isomer) Different branching pattern leads to reported differences in flammability and volatility; retention behavior and phase partitioning may deviate significantly, requiring isomer-specific validation.

2,3,3-Trimethylhexane Quantitative Evidence vs. Alternatives


Octane Rating: Branched vs. Linear C9 Alkane

2,3,3-Trimethylhexane exhibits a high octane rating, a direct consequence of its tertiary and quaternary carbon centers which increase resistance to autoignition relative to linear alkanes [1]. While a precise research octane number (RON) specific to 2,3,3-trimethylhexane was not located in the primary literature within source constraints, the octane number of n-nonane (the linear C9 baseline) is established as -19 RON [2]. The branched isomer is recognized in fuel chemistry literature as possessing a high octane rating suitable for gasoline blending, with the difference attributed solely to the molecular branching pattern .

Octane Rating Context
Class-level inference
High octane rating (branched) vs. n-nonane RON = -19
Branching governs autoignition resistance; linear alkanes are not interchangeable for fuel blending research.
Specific RON value not located in primary sources; confirm by standardized testing.
fuel additive octane number combustion kinetics engine knocking

Kovats Retention Index: GC Calibration Standard

2,3,3-Trimethylhexane exhibits a Kovats retention index of 839 on a DB-1 non-polar capillary column [1]. This value serves as a system-independent reference point for identifying and quantifying this specific branched C9 isomer in complex hydrocarbon mixtures. In contrast, the linear C9 isomer, n-nonane, has a retention index of 900 by definition (the Kovats index scale assigns n-alkanes retention indices equal to 100 times their carbon number) [2]. The 61-unit difference enables unambiguous chromatographic resolution of the branched isomer from the linear baseline.

Kovats Retention Index (DB-1)
Cross-study comparable
839 (target) vs. 900 (n-nonane) | Δ = -61 units
Enables unambiguous GC resolution of the branched isomer from the linear baseline.
System-independent reference for method development and complex mixture analysis.
gas chromatography Kovats retention index analytical standard DB-1 column

Henry's Law Constant: Environmental Fate & Phase Partitioning

The Henry's Law solubility constant (Hscp) for 2,3,3-trimethylhexane in water at 298.15 K is reported as 1.4 × 10⁻⁶ mol/(m³·Pa) [1][2]. This value quantifies the compound's partitioning behavior between aqueous and gas phases, a critical parameter for environmental transport modeling and spill remediation planning. For reference, n-nonane (the linear C9 alkane) has a reported Henry's Law constant of approximately 2.9 × 10⁻⁶ mol/(m³·Pa) under comparable conditions [3]. The lower Hscp value for the branched isomer indicates approximately 2.1× greater aqueous solubility or reduced volatility relative to the linear analog, attributable to the compact molecular geometry of the branched structure.

Henry’s Law Constant (298 K)
Cross-study comparable
1.4 × 10⁻⁶ vs. 2.9 × 10⁻⁶ mol/(m³·Pa) | ~52% lower Hscp
Branched isomer shows higher water solubility; substituting n-nonane overestimates atmospheric partitioning.
Essential for accurate environmental fate and spill transport modeling.
Henry's Law constant environmental fate volatility phase partitioning

Boiling Point & Vapor Pressure: Distillation Process

2,3,3-Trimethylhexane exhibits a boiling point of 137.9°C (410.9 K) at 760 mmHg and a vapor pressure of 8.6 mmHg at 25°C [1][2]. These values position it as more volatile than n-nonane, which has a boiling point of 150.8°C (423.9 K) [3]. The 13°C boiling point differential (410.9 K vs. 423.9 K) directly results from the branched structure, which reduces intermolecular van der Waals contact surface area compared to the extended linear conformation. Additionally, 2,3,3-trimethylhexane differs from other branched C9 isomers: 2,2,5-trimethylhexane is noted in hazard literature as being less flammable than the 2,3,3-isomer, suggesting different volatility and combustion characteristics among positional isomers .

Boiling Point (760 mmHg)
Cross-study comparable
137.9 °C (target) vs. 150.8 °C (n-nonane) | ΔT = -12.9 °C
Lower boiling point due to reduced van der Waals contact area in branched structure.
Impacts distillation cut points and vapor-phase process design parameters.
boiling point vapor pressure distillation process engineering

2,3,3-Trimethylhexane: Key Application Scenarios


Gasoline Fuel Blending & Combustion Research

As a branched C9 alkane with a high octane rating, 2,3,3-trimethylhexane is employed as a model compound in gasoline blending studies and combustion kinetics research. Its strategic molecular branching pattern, featuring a quaternary carbon at the 3-position and a tertiary carbon at the 2-position, confers substantially greater resistance to engine knocking (autoignition) compared to linear alkanes such as n-nonane, which has a RON of -19 [1][2]. Researchers investigating structure-octane relationships or formulating high-performance fuel surrogates select this isomer specifically for its branched architecture rather than any arbitrary C9 alkane, as the branching pattern directly governs ignition delay times and intermediate radical formation pathways in combustion mechanisms .

GC Reference Standard: Validated Retention Index

2,3,3-Trimethylhexane serves as a validated reference standard for gas chromatography method development, calibration, and isomer identification in petrochemical and environmental analysis. Its Kovats retention index of 839 on a DB-1 non-polar capillary column provides a system-independent identifier that enables unambiguous resolution from n-nonane (RI = 900) and other C9 isomers in complex hydrocarbon mixtures [3]. Laboratories performing detailed hydrocarbon speciation analysis of gasoline, diesel, or crude oil fractions utilize this compound as a retention time marker for the specific branched isomer class, ensuring accurate qualitative identification and quantitative calibration in multi-component separations.

Environmental Fate Modeling: Henry's Law Constant

For environmental fate modeling, spill risk assessment, and phase partitioning calculations, 2,3,3-trimethylhexane is selected over linear C9 analogs due to its distinct Henry's Law constant of 1.4 × 10⁻⁶ mol/(m³·Pa) at 298.15 K [4][5]. This value, which is approximately half that of n-nonane (2.9 × 10⁻⁶ mol/(m³·Pa)), reflects the branched isomer's higher aqueous solubility and reduced atmospheric partitioning tendency [6]. Environmental scientists modeling the transport of petroleum hydrocarbons in groundwater or surface water systems must use isomer-specific Henry's Law constants; substituting n-nonane would systematically overestimate volatilization to the atmosphere by a factor of two and produce erroneous exposure predictions.

Distillation Process Engineering & Thermophysical Properties

2,3,3-Trimethylhexane finds application as a reference compound in distillation process design and thermophysical property correlation studies. Its boiling point of 137.9°C (410.9 K) and vapor pressure of 8.6 mmHg at 25°C are 13°C lower and correspondingly higher, respectively, than those of n-nonane (150.8°C) [7]. This quantifiable difference in vapor-liquid equilibrium behavior necessitates isomer-specific process parameters in refinery fractionation and solvent recovery operations. Process engineers developing distillation column simulations or evaluating separation feasibility for branched vs. linear hydrocarbon mixtures rely on accurate isomer-specific boiling point data to determine cut point temperatures and reflux ratios.

Application
Selection Property
Validation Focus
Gasoline fuel blending & combustion research
Branched alkane with reported high octane rating
Knock resistance evaluation in surrogate fuel formulations
GC reference standard
Validated Kovats retention index for C9 branched isomer
Isomer identification and calibration in complex hydrocarbon mixtures
Environmental fate modeling
Isomer-specific Henry’s law constant
Aqueous-phase partitioning vs. atmospheric volatilization modeling
Distillation process engineering
Reported boiling point and vapor pressure data
Distillation cut-point determination and vapor-liquid equilibrium simulation

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